3-(Piperazin-1-yl)propan-1-amine

Catalog No.
S663510
CAS No.
34885-02-4
M.F
C7H17N3
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-yl)propan-1-amine

CAS Number

34885-02-4

Product Name

3-(Piperazin-1-yl)propan-1-amine

IUPAC Name

3-piperazin-1-ylpropan-1-amine

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C7H17N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2

InChI Key

UVLSCMIEPPWCHZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCN

Canonical SMILES

C1CN(CCN1)CCCN
  • Organic synthesis

    3-(Piperazin-1-yl)propan-1-amine is an organic molecule containing a primary amine and a piperazine ring. These functional groups are commonly used as building blocks in organic synthesis PubChem, CID 118746: . Researchers might utilize 3-(Piperazin-1-yl)propan-1-amine as a starting material or intermediate in the synthesis of more complex molecules with desired properties.

  • Medicinal chemistry

    Piperazine is a common scaffold found in many drugs NCBI, PMC3901170: . The presence of the piperazine ring in 3-(Piperazin-1-yl)propan-1-amine suggests potential applications in medicinal chemistry research. Researchers might investigate if this molecule or its derivatives possess any biological activity relevant to disease treatment.

  • Material science

    Primary amines and piperazine rings can be involved in various material properties. 3-(Piperazin-1-yl)propan-1-amine could be explored for its potential use in the development of new materials with specific functionalities, such as polymers or catalysts.

3-(Piperazin-1-yl)propan-1-amine is an organic compound characterized by the presence of a piperazine ring and a primary amine functional group. Its chemical formula is C7H17N3C_7H_{17}N_3 with a molecular weight of approximately 143.23 g/mol. The compound features a three-carbon propyl chain attached to the nitrogen of the piperazine, making it a significant building block in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Can be reduced using lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide with acetic acid as a catalyst.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine.

3-(Piperazin-1-yl)propan-1-amine exhibits significant biological activity, particularly as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT). This mechanism enhances neurotransmission in the monoaminergic system, which is crucial for mood regulation and cognitive functions. The compound's interactions with neurotransmitter systems suggest potential applications in treating mood disorders and other neurological conditions.

Synthetic Routes

One common method for synthesizing 3-(Piperazin-1-yl)propan-1-amine involves the reaction of piperazine with 3-chloropropylamine under basic conditions:

  • Starting Materials: Piperazine and 3-chloropropylamine.
  • Reaction Conditions: Conducted in a solvent like ethanol or methanol with a base such as sodium hydroxide.
  • Procedure: The piperazine is dissolved, and 3-chloropropylamine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures (40–60°C) for several hours.
  • Workup: Neutralize with hydrochloric acid and extract the product using an organic solvent like dichloromethane.

The compound is utilized primarily in medicinal chemistry as an intermediate for synthesizing more complex molecules. Its structural features make it a candidate for developing pharmaceuticals aimed at treating various neurological disorders due to its interaction with neurotransmitter systems . Additionally, it may have applications in materials science for creating polymers or catalysts.

Research indicates that 3-(Piperazin-1-yl)propan-1-amine interacts significantly with various enzymes and proteins involved in neurotransmitter transport and metabolism. These interactions can influence gene expression and cellular signaling pathways, contributing to its biological effects . Studies have shown its potential as a scaffold for developing new therapeutic agents targeting bacterial infections .

Several compounds share structural similarities with 3-(Piperazin-1-yl)propan-1-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
N,N-Bis(3-aminopropyl)propane-1,3-diamine4963-47-70.82
2-(4-Methylpiperazin-1-yl)ethanamine934-98-50.76
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine877-96-30.75
3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)5261-23-40.71
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride1883347-27-00.81

XLogP3

-1

Other CAS

34885-02-4

Wikipedia

3-(piperazin-1-yl)propan-1-amine

Dates

Modify: 2023-08-15

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